n-(5-Aminopentyl)acetamide n-(5-Aminopentyl)acetamide N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a N-acetylcadaverine(1+).
n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
Brand Name: Vulcanchem
CAS No.: 32343-73-0
VCID: VC0007350
InChI: InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
SMILES: CC(=O)NCCCCCN
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

n-(5-Aminopentyl)acetamide

CAS No.: 32343-73-0

VCID: VC0007350

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

n-(5-Aminopentyl)acetamide - 32343-73-0

Description N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a N-acetylcadaverine(1+).
n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
CAS No. 32343-73-0
Product Name n-(5-Aminopentyl)acetamide
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name N-(5-aminopentyl)acetamide
Standard InChI InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
Standard InChIKey RMOIHHAKNOFHOE-UHFFFAOYSA-N
SMILES CC(=O)NCCCCCN
Canonical SMILES CC(=O)NCCCCCN
Physical Description Solid
Synonyms monoacetylcadaverine
Reference [1]. Dela Vega AL, et al. Polyamines decrease Escherichia coli outer membrane permeability.[2]. Kojima S, et al. Molecular basis for the maintenance of envelope integrity in Selenomonas ruminantium:cadaverine biosynthesis and covalent modification into the peptidoglycan play a major role. J Nutr Sci Vitaminol (Tokyo). 2012;58(3):153-60.
PubChem Compound 189087
Last Modified Sep 12 2023

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